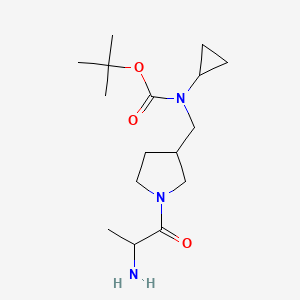

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate

Description

"tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate" is a complex carbamate derivative featuring a pyrrolidine backbone substituted with a cyclopropyl group, an (S)-2-aminopropanoyl moiety, and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry at the 2-aminopropanoyl residue (S-configuration) and the pyrrolidine ring’s substitution pattern are critical for its biological and physicochemical properties. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly in protease inhibitor development or peptide mimetics, given its structural resemblance to bioactive scaffolds .

Properties

Molecular Formula |

C16H29N3O3 |

|---|---|

Molecular Weight |

311.42 g/mol |

IUPAC Name |

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate |

InChI |

InChI=1S/C16H29N3O3/c1-11(17)14(20)18-8-7-12(9-18)10-19(13-5-6-13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3 |

InChI Key |

BMQYPODQRWUAGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. The reaction conditions often require the use of protecting groups, such as the tert-butyl group, to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the functional groups, such as converting carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

Similar compounds include other carbamates and pyrrolidine derivatives. Compared to these compounds, tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate is unique due to its combination of a tert-butyl group, a pyrrolidine ring, and a cyclopropyl group. This unique structure may confer specific properties, such as increased stability or selectivity in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, this section compares the compound with structurally related analogs from the provided evidence. Key differences in substituents, stereochemistry, and functional groups are highlighted.

Table 1: Structural and Functional Comparison

Key Findings

Structural Differentiation: The target compound distinguishes itself via the (S)-2-aminopropanoyl-pyrrolidine core, which is absent in simpler cyclopropane derivatives like PBGJ3049 or PB97193.

Stereochemical Impact: The (S)-configuration at the 2-aminopropanoyl group contrasts with racemic mixtures seen in cyclopropane esters (e.g., PB97195). This stereospecificity may improve target affinity, as seen in protease inhibitors like boceprevir analogs .

Functional Group Variations :

- The cyclopropyl group in the target compound offers steric hindrance and metabolic stability, unlike the isopropyl group in EP1763351B9’s analog (), which may increase lipophilicity but reduce enzymatic resistance .

- Fluorinated analogs (e.g., AKOS025290179) exhibit higher polarity and metabolic stability due to C-F bonds, whereas the target’s cyclopropane provides strain-induced reactivity for selective modifications .

Synthetic Accessibility :

- The Boc-protected intermediates in and (e.g., PBGJ3049) are commercially available but costly ($5,000/0.1 g), suggesting the target compound’s synthesis may require similar resource-intensive coupling reagents (e.g., BOP in ) .

Biological Activity

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a pyrrolidine ring, a carbamate functional group, and a cyclopropyl moiety, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C15H29N3O3

- Molecular Weight : 299.41 g/mol

- IUPAC Name : tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The structural similarities to neurotransmitters and amino acids suggest potential roles in modulating neurotransmitter systems and enzymatic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Neurotransmitter Modulation : The compound's structure may allow it to influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological assays:

Table 1: Summary of Biological Activity Studies

Case Studies

- Cancer Research : A study investigating the compound's effect on cancer cell lines revealed that it induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress, potentially through the modulation of inflammatory pathways.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, including the protection of functional groups and coupling reactions. Variants of this compound have been synthesized to explore differences in biological activity based on structural modifications.

Table 2: Synthetic Routes and Yields

| Synthetic Route Description | Yield (%) |

|---|---|

| Protection of amine followed by coupling with cyclopropyl isocyanate | 85% |

| Direct coupling of tert-butyl carbamate with pyrrolidine derivative | 90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.